molecular formula C11H15NO2 B096690 (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol CAS No. 19345-02-9

(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol

Cat. No. B096690
CAS RN: 19345-02-9
M. Wt: 193.24 g/mol
InChI Key: GXPUVYUVPAHTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol, also known as LY 341,495, is a synthetic compound. It is used for research and development purposes . It is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular formula of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol is C11H15NO2 . The InChI code is 1S/C11H15NO2/c1-12-11(7-10(8-13)14-12)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 .


Physical And Chemical Properties Analysis

(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol has a molecular weight of 193.24 . Its melting point is between 78-84 degrees Celsius .

Scientific Research Applications

  • Chemical Synthesis and Energy Technologies

    • Methanol, a component related to the chemical structure of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol, is utilized as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. This includes its use in the selective N-methylation of amines and the transfer hydrogenation of nitroarenes using methanol (Sarki et al., 2021).
  • Synthesis of Isoxazole Derivatives

    • The compound is involved in the synthesis of functional isoxazole derivatives. For example, reactions of 3-chloromethyl-5-phenyl(p-tolyl)isoxazoles with various reagents in methanol can result in the formation of diverse isoxazole compounds with potential applications in various fields (Potkin et al., 2015).
  • Biological Activity in Drug Synthesis

    • Derivatives of the compound containing isoxazole and isothiazole moieties have been synthesized and evaluated for biological activity. These derivatives have shown promising results in combination with certain antitumor drugs, demonstrating potential applications in chemotherapy (Kletskov et al., 2018).
  • Photochemical Research

    • The compound has been studied in photochemical research, demonstrating unique product formations from discrete tautomers upon photolysis in methanol. This research contributes to the understanding of photochemical reactions and their applications in various fields of chemistry (Prager & Smith, 1994).
  • Metabolic Engineering for Chemical Production

    • In metabolic engineering, methanol-related compounds have been utilized to engineer bacteria like Escherichia coli for the biological conversion of methanol into specialty chemicals. This has implications for sustainable chemical production and environmental conservation (Whitaker et al., 2017).
  • Lipid Dynamics in Biological Membranes

    • Studies involving methanol have shown its impact on lipid dynamics in biological membranes, which is crucial for understanding cell survival, protein reconstitution, and the action of transmembrane proteins/peptides (Nguyen et al., 2019).
  • Enzymatic Activation in Biochemical Pathways

    • Research on methanol:5-hydroxybenzimidazolylcobamide methyltransferase from Methanosarcina barkeri has provided insights into the enzymatic activation mechanisms in biochemical pathways involving methanol-related compounds (Daas et al., 1996).

Safety And Hazards

The safety data sheet for (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol indicates that it should be handled with care . If inhaled or ingested, medical attention should be sought immediately . It should be stored properly and kept away from sources of ignition .

properties

IUPAC Name

(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12-11(7-10(8-13)14-12)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPUVYUVPAHTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(O1)CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377127
Record name (2-Methyl-3-phenyl-1,2-oxazolidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol

CAS RN

19345-02-9
Record name (2-Methyl-3-phenyl-1,2-oxazolidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.